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Compound Profile and Selectivity Data

The provided data pertains to a compound from the same chemical series as DYRK1A-IN-2. A key finding
is that a single chemical modification (the addition of a methyl group) can profoundly influence its

selectivity.

The table below summarizes the existing selectivity data for this compound series, based on a targeted

radiometric kinase assay (33PanQinase Activity Assay) [1].

DYRK1A (% GSK3pB (% CDK2 (%

Compound . L o Key Structural
Core Structure inhib. @ 1 inhib. @ 1 inhib. @ 1

ID Feature

HM) HM) HM)

6a Pyrazolo[1,5- 97% 76% 98% Aminopyrimidine
b]pyridazine (N-H)

6b Pyrazolo[1,5- 79% 13% 33% Aminopyrimidine
b]pyridazine (N-CHs)

This data demonstrates that N-methylation of the aminopyrimidine ring (transforming 6a into 6b)
successfully removes inhibition of the key off-targets GSK3p and CDK2 while maintaining DYRK1A
inhibition [1]. This suggests DYRK1A-IN-2, which shares this core structure, was designed based on this

selectivity strategy.
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Experimental Protocol for Profiling

The key experimental data for the pyrazolo[1,5-b]pyridazine series was generated using the following

methodology [1]:

¢ Assay Type: Radiometric kinase assay (33PanQinase Activity Assay), a gold standard for measuring
kinase activities.

e Provider: The assay service was provided by Proginase GmbH.

¢ Method Principle: The assay measures kinase activity by quantifying the transfer of the radiolabeled
gamma-phosphate from ATP to a substrate in the presence and absence of the inhibitor. The
reduction in radiolabel incorporation indicates inhibitory activity.

e Concentration: Compounds were tested at a standard concentration of 1 pM.

o Data Reported: Results are presented as % inhibition of the kinase activity compared to a control.

Biological Context of DYRK1A Inhibition

Understanding the therapeutic goals of DYRK1A inhibitor development helps contextualize the importance

of selectivity.

e Therapeutic Relevance: DYRK1A is a promising drug target for several neurological disorders,
including Alzheimer's disease, Down syndrome, and Parkinson's disease [1] [2]. It is alsO
implicated in certain types of acute lymphoblastic leukemia (ALL) [3].

¢ The Selectivity Challenge: DYRK1A belongs to the CMGC group of kinases, which also includes
GSK3p, CDKs, and CLKs [1] [2]. The ATP-binding sites within this group are highly conserved,
making it a significant challenge to develop inhibitors that are selective for DYRK1A over these
related kinases [1] [4] [5]. Inhibiting GSK3[ or CDKs can lead to confounding biological effects and
toxicity, which is why selective compounds are essential for research and therapy [1].

Interpretation Guide for Researchers

When evaluating DYRK1A-IN-2 and similar compounds, here are key points to consider:

¢ Profile GSK3pB and CDKs: The data confirms that for the pyrazolo[1,5-b]pyridazine chemotype,
profiling against GSK3B and CDK2 is a critical first step in assessing selectivity [1].

e Beyond CMGC: While overcoming GSK3[ and CDK activity is a major hurdle, a truly kinome-wide
selectivity profile (e.g., against 300+ kinases) is required to identify potential off-targets outside the
CMGC group. Such broad data for DYRK1A-IN-2 was not available in the searched literature.
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e Compare to Known Inhibitors: Other DYRKZ1A inhibitors, such as harmine, often show potent off-
target activity against CLK1 and Monoamine Oxidase A (MAO-A) [6]. The search results did not
indicate if DYRK1A-IN-2 was tested against these specific targets.

Pathway and Workflow Diagrams

The diagram below illustrates the strategic workflow for achieving selective DYRKI1A inhibition, as

demonstrated in the research, and the central role DYRK1A plays in disease-associated pathways.
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Diagram 1: A workflow for developing selective DYRKIA inhibitors through data mining and chemical

modification, as described in [1].
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Diagram 2: Key disease-associated pathways regulated by DYRKI1A, highlighting why selective inhibitors

are needed as research tools and therapeutics [7] [4] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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